molecular formula C15H11F4NO2S B2829013 2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 329779-76-2

2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2829013
CAS No.: 329779-76-2
M. Wt: 345.31
InChI Key: HWZQGACMLJNZKH-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic acetamide derivative characterized by a sulfur-linked 4-fluorophenyl group and a 4-trifluoromethoxy-substituted aniline moiety. Its molecular formula is C₁₅H₁₁F₄NO₂S, with a molecular weight of 361.32 g/mol (calculated). The compound is identified by synonyms such as ZINC2582799, AKOS002520939, and JS-1920, with the InChIKey HWZQGACMLJNZKH-UHFFFAOYSA-N .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO2S/c16-10-1-7-13(8-2-10)23-9-14(21)20-11-3-5-12(6-4-11)22-15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZQGACMLJNZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves a multi-step process:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form 4-fluorophenyl sulfanyl acetic acid.

    Amidation Reaction: The intermediate is then reacted with 4-(trifluoromethoxy)aniline under amidation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the functional groups, such as reducing the amide to an amine using lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of fluorine atoms which can enhance binding affinity and metabolic stability.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, providing insights into the design of more effective pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, increasing its binding affinity to the target. The sulfanyl group can also participate in redox reactions, potentially modulating the activity of the target protein.

Comparison with Similar Compounds

2-{[4-(4-Fluorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (Y502-7676)

  • Structure : Replaces the fluorophenylsulfanyl group with a pyrimidinylsulfanyl unit.
  • Molecular Weight : 423.39 g/mol (vs. 361.32 g/mol for the target compound).
  • Activity : Pyrimidine derivatives often exhibit enhanced binding to kinase domains due to aromatic stacking, but this compound’s specific activity remains uncharacterized .

N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c)

  • Structure: Features a hexahydroquinazolinone core instead of a simple acetamide backbone.
  • Activity: Binds proMMP-9 with a dissociation constant (Kd = 320 nM) and inhibits fibrosarcoma cell invasion at 500 nM . The target compound lacks the cyclic quinazolinone system, suggesting divergent mechanisms of MMP-9 inhibition.

2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide

  • Structure : Incorporates a triazole ring and a butylphenyl group.
  • Properties : The triazole enhances metabolic stability and hydrogen-bonding capacity, while the butylphenyl increases hydrophobicity. Such modifications may improve oral bioavailability compared to the target compound .

Substituent-Driven Comparisons

2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (SB83325)

  • Structure: Substitutes the 4-fluorophenyl group with a 4-aminophenyl.
  • This contrasts with the target compound’s fluorophenyl group, which balances lipophilicity and electronic effects .

N-(4-Chlorophenyl)acetamide and N-(4-Fluorophenyl)acetamide

  • Structure : Simplistic analogues lacking the sulfanyl linkage.
  • Solubility : N-(4-Fluorophenyl)acetamide has a solubility of 1418 mg/L (experimental), while the target compound’s trifluoromethoxy group likely reduces solubility due to increased hydrophobicity .

Pharmacological Activity and Target Specificity

MMP-9 Inhibitors

  • 3c : Inhibits MMP-9 homodimerization and angiogenesis. The target compound’s trifluoromethoxy group may hinder similar interactions due to steric bulk, suggesting a need for structural optimization for MMP-9 targeting .
  • Thieno-Pyrimidinone Derivatives: describes a compound with a thieno-pyrimidinone core, which may enhance binding to kinase domains via π-π interactions, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (mg/L) Target Affinity (Kd)
Target Compound 361.32 4-Fluorophenylsulfanyl, 4-CF₃OPh Not reported Not reported
3c ~380.44 Hexahydroquinazolinone, 4-FPh Not reported 320 nM (proMMP-9)
SB83325 ~344.33 4-Aminophenylsulfanyl, 4-CF₃OPh Not reported Not reported
N-(4-Fluorophenyl)acetamide 167.16 4-FPh, Acetamide 1418 N/A

Biological Activity

2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H14F4N2O2S
  • Molecular Weight : 378.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfanyl group and the trifluoromethoxy substituent significantly influence its pharmacological properties. These groups enhance lipophilicity and can facilitate interactions with protein targets, potentially leading to inhibition or modulation of enzymatic activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing fluorinated phenyl groups have shown promising results against various cancer cell lines, suggesting that this compound may also possess similar activities.

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)15.2
Compound BMCF-7 (Breast)12.5
This CompoundTBDTBDTBD

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Initial docking studies suggest that the trifluoromethoxy group enhances binding affinity due to strong electron-withdrawing effects, which stabilize the interaction with the enzyme's active site.

  • AChE Inhibition : IC50 values in preliminary studies indicate moderate inhibition, with further optimization needed for enhanced potency.
  • BChE Inhibition : Similar trends are observed, with potential implications for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl rings and the sulfanyl group can significantly affect biological activity. The presence of electron-withdrawing groups such as fluorine increases potency by enhancing the compound's ability to engage with target proteins.

Key Findings:

  • Fluorination : Enhances binding affinity and selectivity towards biological targets.
  • Sulfanyl Group : Essential for maintaining structural integrity and facilitating interactions.
  • Trifluoromethoxy Substituent : Contributes to lipophilicity and improves membrane permeability.

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

  • Case Study 1 : A derivative with a similar scaffold showed significant activity against resistant cancer cell lines, leading to further investigations into its mechanism of action.
  • Case Study 2 : A related compound demonstrated dual inhibition of AChE and BChE, suggesting potential applications in Alzheimer's disease treatment.

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